

# Potential off-target effects of BMS-191095 hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BMS-191095 hydrochloride

Cat. No.: B3340025

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## Technical Support Center: BMS-191095 Hydrochloride

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **BMS-191095 hydrochloride**.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **BMS-191095 hydrochloride**?

A1: **BMS-191095 hydrochloride** is a selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels.<sup>[1][2]</sup> Its primary effect is to increase potassium ion influx into the mitochondrial matrix, a mechanism linked to cardioprotection against ischemic injury.<sup>[1][2]</sup>

Q2: Is **BMS-191095 hydrochloride** known to have significant off-target effects on other kinases or receptors?

A2: Based on available literature, BMS-191095 is highly selective for mitoKATP channels over sarcolemmal KATP channels.<sup>[1][2]</sup> This selectivity is a key feature, as it avoids off-target effects commonly seen with non-selective KATP channel openers, such as peripheral vasodilation, shortening of the cardiac action potential, and proarrhythmic activity.<sup>[1][3]</sup> Extensive screening

against a broad panel of kinases and receptors is not publicly documented, but functional assays demonstrate a very specific pharmacological profile.

Q3: Does BMS-191095 affect cardiovascular parameters like blood pressure or heart rate?

A3: No, within its cardioprotective concentration range, BMS-191095 has been shown to be devoid of significant hemodynamic effects.<sup>[1][3]</sup> In both in vitro and in vivo studies, it did not cause peripheral vasodilation or alter cardiac conduction.<sup>[2][3]</sup> This lack of cardiovascular side effects is a primary advantage over first-generation, non-selective KATP channel openers.<sup>[3]</sup>

Q4: Are there any known secondary pharmacological effects of BMS-191095?

A4: Yes, BMS-191095 has been shown to inhibit human platelet aggregation.<sup>[4]</sup> This effect is considered to be mediated through the opening of mitoKATP channels within the platelets.<sup>[4]</sup> Researchers should be aware of this activity when designing experiments, particularly in hematological or thrombosis models.

## Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Unexpected drop in blood pressure or change in heart rate in an in vivo model.	This is highly unlikely to be a direct effect of BMS-191095 at standard cardioprotective doses.[3] Consider other experimental variables, such as anesthetic effects, vehicle effects, or animal stress.	Verify the dosage and administration protocol. Run a vehicle-only control group to assess baseline hemodynamic stability. Confirm the purity of the BMS-191095 compound.
Altered coagulation parameters or unexpected bleeding in experimental animals.	BMS-191095 inhibits platelet aggregation.[4] This on-target effect in platelets could manifest as an anticoagulant-like phenotype in some experimental settings.	Be mindful of this effect when planning surgical procedures or when using models of thrombosis or hemostasis. Consider performing platelet aggregation assays to quantify the effect under your specific experimental conditions.
Lack of cardioprotective effect in an ischemia-reperfusion model.	The protective effects of BMS-191095 are specifically blocked by mitoKATP channel antagonists like 5-hydroxydecanoate (5-HD) and the non-selective KATP antagonist glyburide.[2] Co-administration of such compounds will negate the effect. Also, ensure the compound is administered within the effective concentration range.	Ensure that no other compounds in your experimental system are known KATP channel blockers. Verify the final concentration of BMS-191095 in your system. The efficacious plasma concentrations in dogs were found to be between 0.3 to 1.0 $\mu$ M.[3]
Observed changes in cellular respiration not aligning with expected mitoKATP opening.	While BMS-191095 opens mitoKATP channels, other compounds, like diazoxide, have been reported to also increase reactive oxygen species (ROS) production	To confirm the observed effect is due to mitoKATP channel opening, test if it can be blocked by 5-hydroxydecanoate (5-HD). This will help differentiate the

through inhibition of succinate dehydrogenase (SDH). BMS-191095 is considered more selective and does not appear to share this effect.

specific on-target effect from other potential mitochondrial off-target effects.

## Quantitative Data Summary

The following tables summarize the key quantitative data reported for **BMS-191095 hydrochloride**.

Table 1: Potency and Efficacy of BMS-191095

Parameter	Value	Species/System	Reference
mitoKATP Opening (K1/2)	83 nM	Cardiac Mitochondria	<a href="#">[2]</a>
Cardioprotection (EC25)	1.5 µM	Isolated Rat Hearts	<a href="#">[2]</a>
Infarct Size Reduction (ED25)	0.4 mg/kg i.v.	Anesthetized Dogs	<a href="#">[3]</a>

Table 2: Effects on Platelet Aggregation

Agonist	IC50	Species/System	Reference
Collagen	63.9 µM	Washed Human Platelets	<a href="#">[4]</a>
Thrombin	104.8 µM	Washed Human Platelets	<a href="#">[4]</a>

## Experimental Protocols

Protocol 1: Assessment of Cardioprotective Effects in Isolated Rat Hearts

This protocol is based on the methodology described for evaluating the cardioprotective effects of BMS-191095.[2]

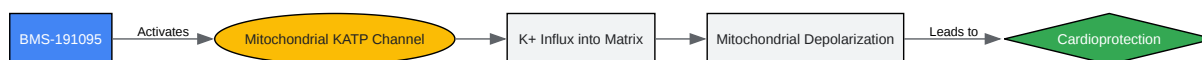
- Heart Isolation and Perfusion:
  - Male Sprague-Dawley rats are anesthetized, and hearts are rapidly excised.
  - The aorta is cannulated, and the heart is perfused in a Langendorff apparatus with a Krebs-Henseleit buffer, gassed with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
- Drug Administration:
  - After a stabilization period, **BMS-191095 hydrochloride** (or vehicle control) is infused into the perfusion buffer to achieve the desired final concentration (e.g., 1-10 µM).
- Ischemia-Reperfusion Injury:
  - Global ischemia is induced by stopping the perfusion for a defined period (e.g., 25 minutes).
  - Reperfusion is initiated by restarting the flow for a subsequent period (e.g., 30 minutes).
- Endpoint Measurement:
  - Time to Onset of Ischemic Contracture: Monitor the left ventricular pressure to determine the time it takes for the heart to enter a sustained contraction during ischemia.
  - Post-Ischemic Recovery of Function: Measure parameters like left ventricular developed pressure (LVDP) and heart rate during reperfusion and express them as a percentage of the pre-ischemic baseline.
  - Enzyme Release: Collect the coronary effluent during reperfusion and measure lactate dehydrogenase (LDH) release as an indicator of cellular damage.

## Protocol 2: Human Platelet Aggregation Assay

This protocol is adapted from the methodology used to assess the effect of BMS-191095 on platelet function.[4]

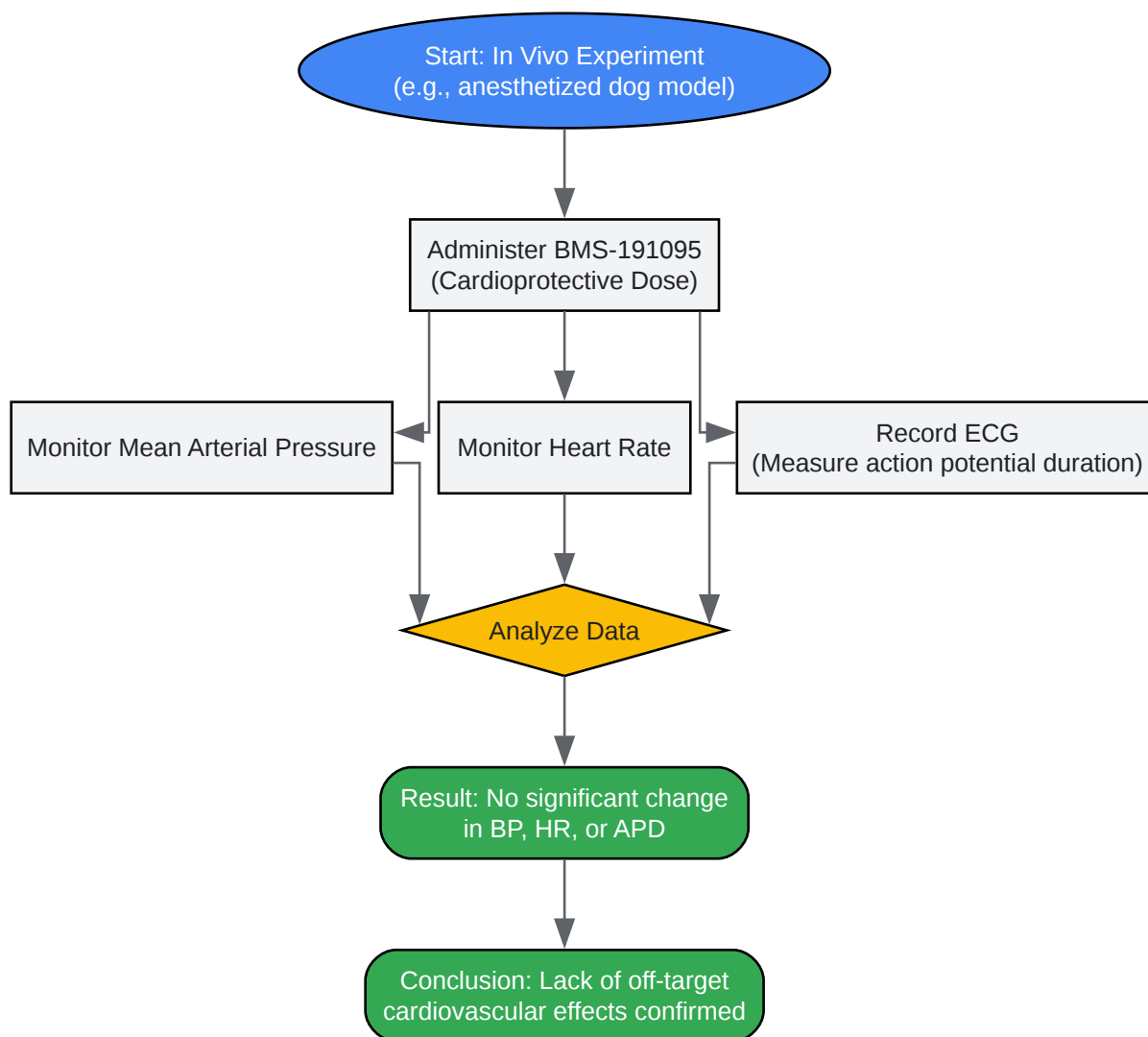
- Platelet Preparation:
  - Obtain whole blood from healthy human volunteers.
  - Prepare platelet-rich plasma (PRP) by centrifugation.
  - Wash platelets by further centrifugation and resuspend them in a suitable buffer (e.g., Tyrode's buffer) to a standardized concentration.
- Drug Incubation:
  - Pre-incubate the washed platelet suspension with various concentrations of **BMS-191095 hydrochloride** or vehicle control for a specified time (e.g., 30 minutes).
  - To confirm the mechanism, a separate group can be pre-incubated with a mitoKATP antagonist like 5-HD before adding BMS-191095.
- Aggregation Measurement:
  - Place the platelet suspension in an aggregometer.
  - Add a platelet agonist such as collagen or thrombin to induce aggregation.
  - Monitor the change in light transmittance for several minutes to record the aggregation curve.
- Data Analysis:
  - Calculate the percentage of maximal aggregation for each concentration of BMS-191095.
  - Determine the IC<sub>50</sub> value by plotting the percentage inhibition against the log concentration of the compound.

## Visualizations



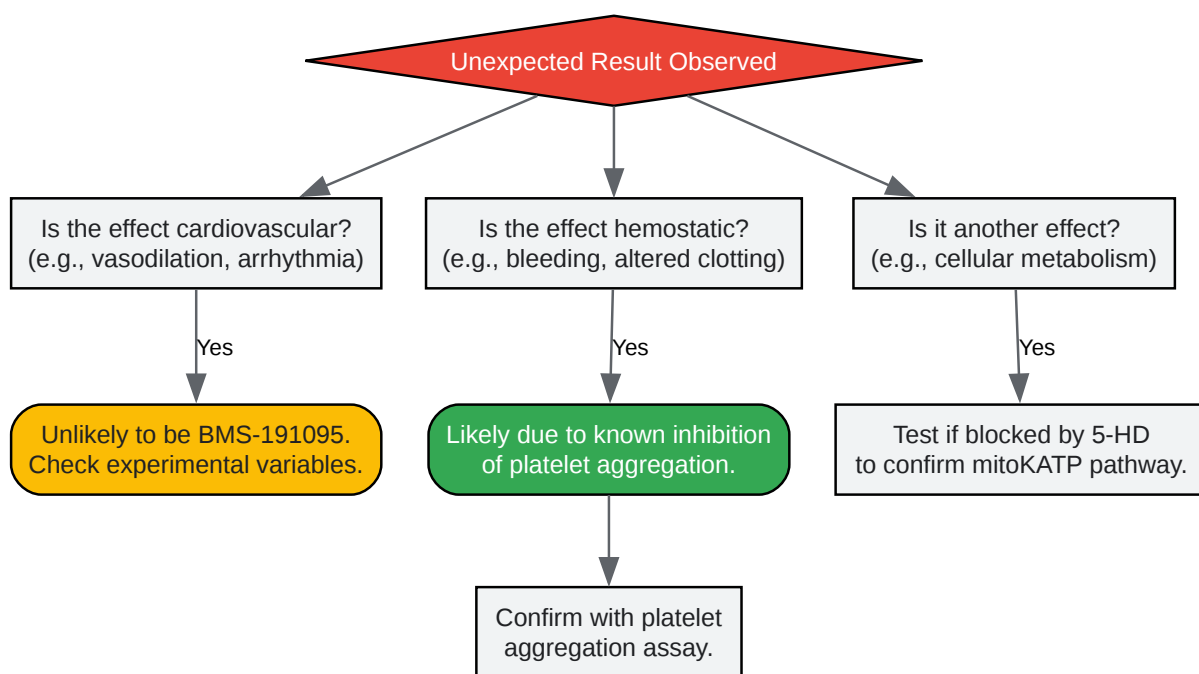
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Caption: Primary signaling pathway of BMS-191095 leading to cardioprotection.



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Caption: Experimental workflow to test for off-target cardiovascular effects.



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Caption: Troubleshooting logic for unexpected experimental results.

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- To cite this document: BenchChem. [Potential off-target effects of BMS-191095 hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3340025#potential-off-target-effects-of-bms-191095-hydrochloride]

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